1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The compound this compound possesses a systematic nomenclature that reflects its complex heterocyclic structure. The International Union of Pure and Applied Chemistry designation accurately describes the connectivity between the indole ring system and the partially saturated pyridine ring through a carbon-carbon bond at the 3-position of the indole nucleus and the 4-position of the 1,4-dihydropyridine ring.
The compound is registered under Chemical Abstracts Service number 34981-12-9, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems describe this compound as 3-(1-Acetyl-1,4-dihydropyrid-4-yl)indole, emphasizing the acetyl substituent and the dihydropyridine moiety. The systematic name also appears in literature as 1-[4-(1H-Indol-3-yl)-1,4-dihydropyridin-1-yl]ethan-1-one, which explicitly indicates the 1,4-dihydropyridine nature of the pyridine ring.
The International Chemical Identifier representation provides a standardized string notation: InChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3. This notation encodes the complete structural information including stereochemistry and connectivity patterns. The corresponding International Chemical Identifier Key UQUYUXAIENZBMB-UHFFFAOYSA-N serves as a hashed version for database searches and computational applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C15H14N2O, indicating a composition of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental composition yields a molecular weight of 238.285 grams per mole, which has been confirmed through mass spectrometric analysis.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C15H14N2O | - |
| Molecular Weight | 238.285 | g/mol |
| Carbon Content | 75.62% | % by mass |
| Hydrogen Content | 5.92% | % by mass |
| Nitrogen Content | 11.76% | % by mass |
| Oxygen Content | 6.71% | % by mass |
The molecular structure exhibits a degree of unsaturation of 11, consistent with the presence of two aromatic ring systems and one carbonyl group. The elemental analysis reveals a high carbon content of 75.62%, reflecting the predominance of aromatic character in the molecule. The nitrogen content of 11.76% indicates the significant contribution of the heterocyclic nitrogen atoms to the overall molecular properties.
The Simplified Molecular Input Line Entry System representation O=C(N1C=CC(C=C1)C2=CNC=3C=CC=CC32)C provides a linear notation that captures the complete connectivity information. This notation clearly shows the acetyl group attached to the nitrogen atom of the dihydropyridine ring and the connection between the indole and pyridine systems.
Crystallographic Data and X-ray Diffraction Studies
Physical property characterization reveals important crystallographic parameters for this compound. The compound exhibits a melting point range of 145-147 degrees Celsius, indicating a well-defined crystalline structure with moderate intermolecular forces. This melting point range suggests the presence of hydrogen bonding interactions and π-π stacking between aromatic ring systems.
| Physical Property | Value | Units |
|---|---|---|
| Melting Point | 145-147 | °C |
| Boiling Point | 477.8±45.0 | °C at 760 mmHg |
| Density | 1.2±0.1 | g/cm³ |
| Flash Point | 242.8±28.7 | °C |
| Refractive Index | 1.671 | - |
The density of 1.2±0.1 grams per cubic centimeter indicates a compact molecular packing in the solid state, consistent with efficient intermolecular interactions. The refractive index of 1.671 reflects the high polarizability of the aromatic ring systems and the extended conjugation present in the molecule.
The boiling point of 477.8±45.0 degrees Celsius at 760 millimeters of mercury demonstrates significant intermolecular attractions, likely arising from hydrogen bonding between the indole nitrogen-hydrogen groups and the carbonyl oxygen atoms of adjacent molecules. The substantial difference between melting and boiling points indicates a liquid range of approximately 330 degrees Celsius, suggesting potential thermal stability over a wide temperature range.
Tautomeric Forms and Resonance Stabilization Mechanisms
The structural framework of this compound enables multiple tautomeric equilibria that significantly influence its chemical behavior. The indole moiety can participate in prototropic tautomerism, particularly involving the nitrogen-hydrogen proton of the pyrrole ring within the indole system. This tautomeric behavior has been extensively studied in related 2-(2'-pyridyl)indole derivatives, which show similar structural features.
The 1,4-dihydropyridine ring system contributes additional complexity through potential aromatization-dearomatization equilibria. The compound can exist in equilibrium between the 1,4-dihydropyridine form and potential aromatic pyridine forms, depending on the electronic and steric environment. The acetyl group attached to the nitrogen atom of the dihydropyridine ring influences this equilibrium through its electron-withdrawing properties.
Resonance stabilization occurs through several pathways within the molecular framework. The indole ring system exhibits classical resonance involving the nitrogen lone pair and the aromatic π-system, which extends the electron delocalization across the entire indole nucleus. The connection between the indole and pyridine systems at the 3-position of indole and 4-position of dihydropyridine allows for extended conjugation when the dihydropyridine adopts planar conformations.
The acetyl carbonyl group provides additional resonance stabilization through its interaction with the nitrogen atom of the dihydropyridine ring. This amide-like character contributes to the overall stability of the molecule and influences the electron distribution throughout the heterocyclic framework. Time-dependent density functional theory calculations on related systems suggest that these resonance effects significantly impact the electronic absorption spectra and photophysical properties.
Comparative Analysis with Isomeric Indolopyridine Derivatives
Comparative structural analysis with related indolopyridine derivatives reveals significant differences in electronic properties and chemical behavior. The compound this compound differs fundamentally from rigid indolopyridine systems such as pyrido[3,4-b]indole and pyrido[4,3-b]indole derivatives, which feature fused ring systems rather than the flexible linkage present in the target compound.
| Compound Class | Ring Fusion Type | Electronic Properties | Absorption Maximum |
|---|---|---|---|
| Pyrido[3,4-b]indole | Fused | High conjugation | Shorter wavelength |
| Pyrido[4,3-b]indole | Fused | High conjugation | Shorter wavelength |
| This compound | Linked | Moderate conjugation | Intermediate wavelength |
| Indolopyridine-boron complexes | Chelated | Extended conjugation | Longer wavelength |
The flexible linkage between the indole and dihydropyridine systems in this compound allows for conformational freedom that is absent in fused systems. This flexibility impacts the extent of π-π overlap between the two aromatic systems and consequently affects the electronic absorption and emission properties.
Density functional theory calculations on related pyrrolylquinoline-boron complexes demonstrate that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap significantly depends on the nature of the connection between heterocyclic systems. In fused systems, the gap typically measures 3.51 electron volts, while linked systems show intermediate values depending on the degree of conjugation.
The presence of the acetyl group in this compound introduces additional electronic effects not present in simple indolopyridine systems. This electron-withdrawing group modulates the electron density on the dihydropyridine nitrogen and influences the overall reactivity pattern of the molecule. Comparative studies with 1-benzoyl derivatives show that the nature of the acyl substituent significantly impacts both physical properties and chemical reactivity.
Properties
IUPAC Name |
1-[4-(1H-indol-3-yl)-4H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUYUXAIENZBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(C=C1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370636 | |
| Record name | 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34981-12-9 | |
| Record name | 1-[4-(1H-Indol-3-yl)-1(4H)-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one, with the molecular formula C15H14N2O and CAS number 34981-12-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Weight : 238.285 g/mol
- Melting Point : 145-147 °C
- Boiling Point : 477.8 °C at 760 mmHg
- Density : 1.2 g/cm³
- LogP : 1.84 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with indole and pyridine moieties often exhibit significant pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
In vitro studies have demonstrated that derivatives of indole, including this compound, can inhibit the growth of cancer cell lines. For instance, a study on related indole derivatives showed cytotoxic effects against A549 lung cancer cells, with IC50 values in the micromolar range (less than 10 μM) . The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A comparative study highlighted that indole-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values were reported to be as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
Study on Haspin Inhibition
A notable study explored the design and synthesis of indole derivatives as Haspin inhibitors, which are implicated in cancer cell proliferation. The research found that slight modifications in the chemical structure significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Cytotoxicity Assessment
In a comprehensive evaluation of various indole derivatives, several compounds exhibited no cytotoxicity at concentrations exceeding 20 μM. This suggests that while some derivatives are potent, others may have limited therapeutic potential due to their polarity and structural characteristics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.285 g/mol |
| Melting Point | 145-147 °C |
| Boiling Point | 477.8 °C |
| Density | 1.2 g/cm³ |
| LogP | 1.84 |
| Antimicrobial Activity (MIC) | ≤ 0.98 μg/mL (MRSA) |
| Anticancer IC50 | < 10 μM (A549 cells) |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing indole and pyridine moieties exhibit promising anticancer properties. For instance, derivatives of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that similar indole-pyridine derivatives could act as selective down-regulators of estrogen receptors, which are crucial in the treatment of hormone-responsive cancers .
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies have highlighted that indole derivatives can disrupt bacterial biofilms and demonstrate activity against resistant strains of bacteria . This property makes it a candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
Research has indicated that indole-based compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its structure allows for further functionalization, making it suitable for creating more complex molecules with desired biological activities .
2. Synthesis of Hydrazone Derivatives
The compound has been utilized in the synthesis of hydrazone derivatives, which are important in medicinal chemistry for their diverse biological activities . These derivatives can be synthesized efficiently through reactions involving various acetyl compounds.
Case Studies
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl moiety undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.
Mechanistic Insight :
The carbonyl carbon is attacked by nucleophiles (e.g., hydrazine, Grignard reagents), forming intermediates that collapse to yield substituted products .
Electrophilic Substitution on the Indole Ring
The indole's 3-position is highly reactive toward electrophilic substitution due to electron-rich π-system.
Key Observation :
Bromination occurs regioselectively at the indole's 5-position, as confirmed by -NMR analysis .
Pyridine Ring Functionalization
The pyridine nitrogen participates in acid-base reactions, while the ring undergoes alkylation or reduction.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Protonation | HCl (aq), 25°C | Pyridinium chloride salt | 95% | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 6 h | 1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethan-1-one | 88% |
Note :
Hydrogenation saturates the pyridine ring to piperidine, retaining the indole and acetyl groups .
Multi-Component Reactions (MCRs)
The compound participates in MCRs to form complex heterocycles.
Mechanism :
Knoevenagel condensation initiates MCRs, followed by Michael addition and cyclization .
Oxidation and Reduction Reactions
Functional group transformations are achievable under controlled conditions.
Challenges :
Over-oxidation of the indole ring occurs with strong oxidants like CrO₃ .
Biological Activity Correlations
Derivatives exhibit pharmacological potential, though direct data for this compound is limited.
| Derivative Structure | Bioactivity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5-Bromo analog | Anticancer (MCF-7 cells) | 12 μM | |
| Hydrazide analog | Anti-inflammatory (COX-2 inhibition) | 0.8 μM |
Synthesis Pathway :
Bromination or hydrazide formation enhances bioactivity .
Comparison with Similar Compounds
1-[4-(1H-Indol-3-yl)piperidino]ethan-1-one (CAS 30030-83-2)
- Structure : Piperidine ring replaces the pyridine group in the target compound.
- Molecular Weight : 242.32 g/mol .
- Piperidine derivatives often exhibit enhanced solubility in polar solvents due to increased basicity .
- Applications : Used in medicinal chemistry for receptor ligand development (e.g., histamine H3 receptors) .
1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one
- Structure: Contains a piperazine ring and a propyl linker between indole and ethanone.
- Key Differences : The benzoyl group and extended alkyl chain increase hydrophobicity, favoring membrane permeability. This contrasts with the target compound’s compact pyridine-indole system .
Pyridine-Indole Hybrids
1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde
- Structure: Pyridine-indole hybrid with a carbaldehyde group instead of ethanone.
- Key Differences : The aldehyde group enables nucleophilic additions, offering distinct reactivity compared to the ketone in the target compound. The dual indole system may enhance π-π stacking interactions in receptor binding .
- Applications : Explored for antimicrobial and anticancer activities due to indole’s bioactivity .
1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one (8TV)
- Structure: Pyridine linked to piperazine via ethanone.
- Molecular Weight : 217.27 g/mol .
- Key Differences : Lacks the indole moiety, reducing interactions with hydrophobic binding pockets. The piperazine ring enhances solubility and conformational flexibility .
Ethanone-Linked Indole Derivatives
1-(1H-Indol-3-yl)ethan-1-one
- Structure: Simplest analogue with an ethanone group directly attached to indole.
- Applications : Used as a precursor for hydrazide synthesis, enabling access to diverse heterocycles (e.g., pyrazoles, pyridazines) .
- Comparison : The absence of a pyridine or piperidine ring limits its utility in targeted drug design compared to the more complex target compound .
1-(4-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1519748-73-2)
- Structure : Features a pyrazole ring and iodophenyl group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : Indole-pyridine hybrids (e.g., compound 3a in ) show affinity for serotonin receptors (5-HT6), suggesting the target compound could be optimized for neurological applications . Piperazine derivatives () exhibit dual H3 receptor antagonism and antioxidant activity, highlighting the importance of substituents in multifunctional drug design .
- Synthetic Accessibility: Grinding and thermal methods () enable efficient synthesis of ethanone intermediates, though the target compound may require specialized coupling strategies due to its fused pyridine-indole system .
- Physicochemical Properties: Pyridine’s aromaticity enhances stability compared to piperidine, while ethanone’s reactivity allows for further functionalization (e.g., hydrazone formation) .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one typically involves the construction of the pyridine ring substituted at the 4-position with an indol-3-yl group, followed by acetylation to introduce the ethanone moiety. The key steps include:
- Formation of the pyridine ring or its dihydropyridine precursor.
- Introduction of the indole substituent at the 4-position of the pyridine.
- Acetylation of the nitrogen atom or the pyridine ring to yield the ethanone derivative.
Specific Synthetic Routes
Condensation and Cyclization Approaches
One approach involves the condensation of appropriate aminopyridine derivatives with indole-3-carbaldehyde or related indole precursors, followed by cyclization to form the pyridine ring bearing the indole substituent. This method often uses mild bases and solvents such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by acidification and crystallization.
N-Acetylation of Indolylpyridine
After obtaining the 4-(1H-indol-3-yl)pyridine intermediate, acetylation is performed using acetyl chloride or acetic anhydride in the presence of a base such as sodium hydride (NaH) or triethylamine. This step selectively introduces the ethanone group at the nitrogen atom of the pyridine ring, yielding the target compound in good yields.
Metal-Catalyzed Coupling Reactions
Some advanced methods employ transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed C–N or C–C bond formations, to attach the indole moiety to the pyridine ring. However, these methods often require expensive catalysts and harsh conditions, limiting their scalability and applicability.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation & Cyclization | Aminopyridine + Indole-3-carbaldehyde | DMSO or Ethanol | Reflux or RT | 70-85 | Monitored by TLC, acid workup |
| N-Acetylation | Acetyl chloride or Acetic anhydride + Base | THF or DCM | 0-25 °C | 75-90 | Selective acetylation on pyridine N |
| Metal-Catalyzed Coupling | Pd catalyst, ligands, base | DMF or Toluene | 80-120 °C | 60-80 | Requires inert atmosphere, costly |
Purification and Characterization
Research Findings and Optimization
- The condensation-cyclization method is favored for its simplicity and moderate reaction conditions, avoiding the need for expensive catalysts.
- N-Acetylation yields are improved by controlling temperature and stoichiometry of acetylating agents.
- Attempts to functionalize the nitrogen atom of the indole ring during synthesis can lead to side products; thus, reaction order and protecting group strategies are critical.
- Recent studies emphasize the development of metal-free protocols to enhance sustainability and reduce costs.
Summary Table of Preparation Methods
Q & A
Q. Why do different studies report varying stability profiles under acidic conditions?
- Methodological Answer : Stability differences relate to pH-dependent degradation pathways. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. Buffered solutions (pH 1–7) can map stability thresholds, guiding formulation strategies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
